molecular formula C13H17N3S B1483248 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098040-77-6

1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1483248
CAS No.: 2098040-77-6
M. Wt: 247.36 g/mol
InChI Key: USXVLQLAVQDGBX-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a thiophene ring

Properties

IUPAC Name

1-[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-14-8-11-7-12(13-3-2-6-17-13)15-16(11)9-10-4-5-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXVLQLAVQDGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CC2CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Substitution with Cyclopropylmethyl Group: The pyrazole ring can be alkylated using cyclopropylmethyl halides under basic conditions.

    Introduction of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the N-methylmethanamine group.

    1-(1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazol-5-yl)-N-methylmethanamine: Substitutes thiophene with a phenyl group.

Uniqueness: 1-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the combination of its cyclopropylmethyl, thiophene, and N-methylmethanamine groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

Biological Activity

The compound 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4S
  • Molecular Weight : 248.35 g/mol

The compound contains a pyrazole ring, a thiophene moiety, and a cyclopropylmethyl group, contributing to its unique chemical characteristics and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Pyrazole derivatives are known to inhibit specific enzymes and receptors, which may lead to significant therapeutic effects:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
  • Receptor Modulation : The presence of the thiophene ring suggests potential interactions with neurotransmitter receptors, possibly influencing pathways related to mood and cognition.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects, making them candidates for treating conditions such as arthritis.
  • Antimicrobial Activity : Some thiophene-containing compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
SC-236COX-2 Inhibitor
CelecoxibAnti-inflammatory
Thiophene DerivativeAntimicrobial

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their COX inhibition. The most potent inhibitors demonstrated significant anti-inflammatory effects in vivo .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyrazole compounds to optimize their efficacy against specific targets. Modifications in the thiophene structure have been shown to enhance biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Solubility : Pyrazole derivatives are generally soluble in organic solvents but may have limited water solubility, impacting their bioavailability.
  • Metabolism : The metabolic pathways of similar compounds suggest that modifications can lead to varied half-lives and bioactive metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
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1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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